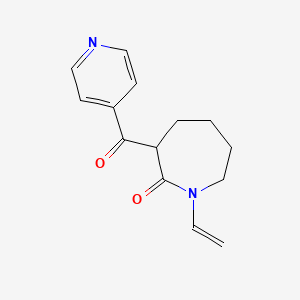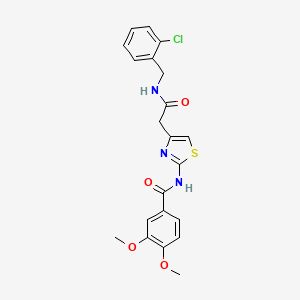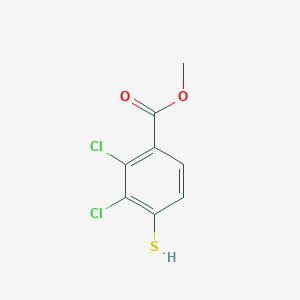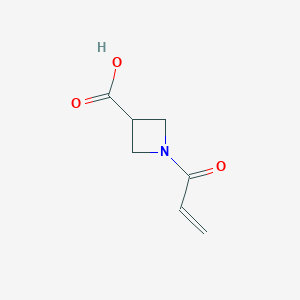
3-Isonicotinoyl-1-vinylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isonicotinoyl-1-vinylazepan-2-one, also known as IVAV, is a chemical compound that has been studied for its potential applications in scientific research. IVAV belongs to a class of compounds called azepanones, which are known to have various biological activities. In
Mechanism of Action
The mechanism of action of 3-Isonicotinoyl-1-vinylazepan-2-one is not fully understood. However, it has been suggested that 3-Isonicotinoyl-1-vinylazepan-2-one may inhibit the activity of certain enzymes involved in inflammation and cancer. 3-Isonicotinoyl-1-vinylazepan-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isonicotinoyl-1-vinylazepan-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. 3-Isonicotinoyl-1-vinylazepan-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-Isonicotinoyl-1-vinylazepan-2-one has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
3-Isonicotinoyl-1-vinylazepan-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. It has also been shown to have low toxicity in vitro and in vivo. However, 3-Isonicotinoyl-1-vinylazepan-2-one has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 3-Isonicotinoyl-1-vinylazepan-2-one can be sensitive to light and air, which can affect its stability.
Future Directions
For research on 3-Isonicotinoyl-1-vinylazepan-2-one include further elucidating its mechanism of action and studying its potential applications in the treatment of viral infections and various diseases.
Synthesis Methods
3-Isonicotinoyl-1-vinylazepan-2-one can be synthesized through a multistep process that involves the reaction of isonicotinoyl chloride with vinylmagnesium bromide, followed by cyclization with triethylamine. The resulting product is then purified through recrystallization to obtain pure 3-Isonicotinoyl-1-vinylazepan-2-one. This synthesis method has been optimized and can yield high purity 3-Isonicotinoyl-1-vinylazepan-2-one in good yields.
Scientific Research Applications
3-Isonicotinoyl-1-vinylazepan-2-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Isonicotinoyl-1-vinylazepan-2-one has been used as a tool to study the role of inflammation in various diseases, including cancer and viral infections. It has also been used to study the mechanism of action of various drugs and compounds.
properties
IUPAC Name |
1-ethenyl-3-(pyridine-4-carbonyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-10-4-3-5-12(14(16)18)13(17)11-6-8-15-9-7-11/h2,6-9,12H,1,3-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUWUZGOHBWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCC(C1=O)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isonicotinoyl-1-vinylazepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)


![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)



![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

